N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 477569-54-3
VCID: VC6889633
InChI: InChI=1S/C22H18N2O3S/c1-26-14-11-12-16(19(13-14)27-2)21(25)23-17-8-4-3-7-15(17)22-24-18-9-5-6-10-20(18)28-22/h3-13H,1-2H3,(H,23,25)
SMILES: COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)OC
Molecular Formula: C22H18N2O3S
Molecular Weight: 390.46

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide

CAS No.: 477569-54-3

Cat. No.: VC6889633

Molecular Formula: C22H18N2O3S

Molecular Weight: 390.46

* For research use only. Not for human or veterinary use.

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide - 477569-54-3

Specification

CAS No. 477569-54-3
Molecular Formula C22H18N2O3S
Molecular Weight 390.46
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide
Standard InChI InChI=1S/C22H18N2O3S/c1-26-14-11-12-16(19(13-14)27-2)21(25)23-17-8-4-3-7-15(17)22-24-18-9-5-6-10-20(18)28-22/h3-13H,1-2H3,(H,23,25)
Standard InChI Key BITKRVMQDIDREI-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)OC

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a benzothiazole moiety (a benzene fused to a thiazole ring) linked via a phenyl group to a 2,4-dimethoxybenzamide substituent. The molecular formula is C<sub>22</sub>H<sub>18</sub>N<sub>2</sub>O<sub>3</sub>S, with a molecular weight of 390.45 g/mol. Key functional groups include:

  • Benzothiazole: Imparts aromaticity and electron-deficient properties, enabling interactions with biological targets .

  • 2,4-Dimethoxybenzamide: The methoxy groups enhance solubility and influence electronic effects, while the amide linkage provides hydrogen-bonding capability.

The spatial arrangement of these groups facilitates π-π stacking and hydrophobic interactions, critical for binding to enzymes or receptors .

Spectroscopic and Computational Data

While experimental spectra for this specific compound are unavailable, analogs such as N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide () and N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide ( ) provide reference points:

  • IR Spectroscopy: Expected peaks include N-H stretching (~3300 cm<sup>-1</sup>), C=O (~1680 cm<sup>-1</sup>), and aromatic C=C (~1600 cm<sup>-1</sup>) .

  • NMR: The benzothiazole protons resonate at δ 7.2–8.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm .

Density functional theory (DFT) simulations predict a planar conformation, optimizing orbital overlap between the benzothiazole and benzamide units.

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Formation of the Benzothiazole Core: Condensation of 2-aminothiophenol with substituted benzaldehydes under acidic conditions.

  • Coupling with 2,4-Dimethoxybenzoyl Chloride: Amide bond formation via Schotten-Baumann reaction, using triethylamine as a base.

Example Reaction Scheme:

2-Aminothiophenol+2-NitrobenzaldehydeHCl2-(2-Nitrophenyl)benzothiazoleReduction2-(2-Aminophenyl)benzothiazole\text{2-Aminothiophenol} + \text{2-Nitrobenzaldehyde} \xrightarrow{\text{HCl}} \text{2-(2-Nitrophenyl)benzothiazole} \xrightarrow{\text{Reduction}} \text{2-(2-Aminophenyl)benzothiazole} 2-(2-Aminophenyl)benzothiazole+2,4-Dimethoxybenzoyl ChlorideEt3NN-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide\text{2-(2-Aminophenyl)benzothiazole} + \text{2,4-Dimethoxybenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide}

Yield Optimization

  • Solvent Systems: Dimethylformamide (DMF) or dichloromethane (DCM) improve reaction homogeneity.

  • Catalysts: Palladium-based catalysts enhance coupling efficiency in nitro reduction steps .
    Reported yields for analogous compounds range from 45% to 68%, depending on purification methods .

Pharmacological Profile

Antimicrobial Activity

Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects. For example:

  • N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide () showed MIC values of 8 µg/mL against Mycobacterium tuberculosis.

  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide ( ) inhibited Staphylococcus aureus at 16 µg/mL .

The 2,4-dimethoxy substitution in the target compound may enhance membrane permeability, potentially lowering MIC values further.

Anticancer Mechanisms

Benzothiazoles interact with cellular targets such as:

  • Topoisomerase II: Inhibition disrupts DNA replication.

  • Protein Kinases: Suppression of signaling pathways like EGFR and VEGFR .

In silico docking studies suggest that the 2,4-dimethoxybenzamide group binds to the ATP pocket of kinases with a predicted K<sub>i</sub> of 12 nM.

Comparative Analysis of Benzothiazole Derivatives

Compound NameSubstituentsBiological Activity (IC<sub>50</sub>)
N-[2-(Benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide2,4-DimethoxybenzamideUnder investigation
N-[2-(Benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide ()3,4-Dimethoxybenzamide8 µg/mL (Antitubercular)
N-[4-(Benzothiazol-2-yl)phenyl]acetamide ( )Acetamide16 µg/mL (Antibacterial)

Structural variations significantly affect bioactivity. The 2,4-dimethoxy configuration may offer superior solubility compared to 3,4-substituted analogs.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for modifying:

  • Methoxy Groups: Replacing with halogens or bulkier substituents to enhance target affinity .

  • Amide Linkers: Introducing sulfonamides or urea groups to modulate pharmacokinetics.

Formulation Challenges

  • Solubility: LogP of 3.2 indicates moderate hydrophobicity, necessitating prodrug strategies .

  • Metabolic Stability: Predominant hepatic clearance via CYP3A4, requiring co-administration with inhibitors.

Future Research Directions

  • Target Identification: Proteomic studies to map interaction networks.

  • Synthetic Upgrades: Continuous-flow chemistry for scalable production.

  • Therapeutic Combinations: Synergy studies with existing antibiotics or chemotherapeutics.

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